molecular formula C9H8FN3O B11730430 3-(3-Fluoro-5-methylphenyl)-1,2,4-oxadiazol-5-amine

3-(3-Fluoro-5-methylphenyl)-1,2,4-oxadiazol-5-amine

Cat. No.: B11730430
M. Wt: 193.18 g/mol
InChI Key: UQJJRUAQJYEXEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Fluoro-5-methylphenyl)-1,2,4-oxadiazol-5-amine is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a fluoro and methyl group on the phenyl ring, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoro-5-methylphenyl)-1,2,4-oxadiazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-fluoro-5-methylbenzonitrile with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then treated with a suitable carboxylic acid derivative, such as ethyl chloroformate, under basic conditions to yield the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions can also enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-5-methylphenyl)-1,2,4-oxadiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxadiazole derivatives.

    Reduction: Reduction reactions can modify the oxadiazole ring or the substituents on the phenyl ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring, particularly at the positions ortho and para to the fluoro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenating agents, nitrating agents, and other electrophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxadiazole derivatives, while substitution reactions can introduce different functional groups onto the phenyl ring.

Scientific Research Applications

3-(3-Fluoro-5-methylphenyl)-1,2,4-oxadiazol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its unique structure.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-5-methylphenyl)-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets. The fluoro and methyl groups on the phenyl ring can influence its binding affinity and selectivity towards certain enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Fluoro-5-methylphenyl)-1,2,4-oxadiazol-5-thiol
  • 3-(3-Fluoro-5-methylphenyl)-1,2,4-oxadiazol-5-carboxylic acid
  • 3-(3-Fluoro-5-methylphenyl)-1,2,4-oxadiazol-5-methanol

Uniqueness

3-(3-Fluoro-5-methylphenyl)-1,2,4-oxadiazol-5-amine is unique due to the specific positioning of the fluoro and methyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C9H8FN3O

Molecular Weight

193.18 g/mol

IUPAC Name

3-(3-fluoro-5-methylphenyl)-1,2,4-oxadiazol-5-amine

InChI

InChI=1S/C9H8FN3O/c1-5-2-6(4-7(10)3-5)8-12-9(11)14-13-8/h2-4H,1H3,(H2,11,12,13)

InChI Key

UQJJRUAQJYEXEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)F)C2=NOC(=N2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.